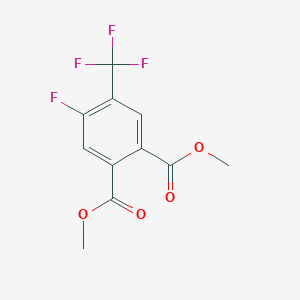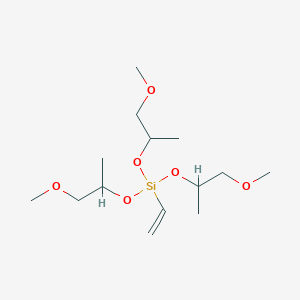
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is a complex organosilicon compound. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex organosilicon compounds typically involves multiple steps, including the formation of silicon-oxygen bonds and the introduction of functional groups. Common reagents might include silanes, alcohols, and catalysts such as platinum or palladium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Organosilicon compounds can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols, while substitution could produce various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, organosilicon compounds are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique properties, such as thermal stability and resistance to oxidation.
Biology
In biology, these compounds may be used in the development of new biomaterials or as part of drug delivery systems due to their biocompatibility.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, organosilicon compounds are used in the production of silicones, which are employed in a wide range of applications, from sealants and adhesives to medical devices and electronics.
Mecanismo De Acción
The mechanism of action of organosilicon compounds depends on their specific structure and functional groups. They may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, from enzymes and receptors to DNA and cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Siloxanes: Compounds containing silicon-oxygen bonds, used in various industrial applications.
Silanes: Simple silicon-hydrogen compounds, often used as precursors in chemical synthesis.
Organosilanes: Silicon-containing organic compounds with diverse applications in materials science and chemistry.
Uniqueness
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is unique due to its specific structure, which may impart distinct chemical and physical properties. Its multiple oxygen and silicon atoms, along with various functional groups, make it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
96195-81-2 |
|---|---|
Fórmula molecular |
C14H30O6Si |
Peso molecular |
322.47 g/mol |
Nombre IUPAC |
ethenyl-tris(1-methoxypropan-2-yloxy)silane |
InChI |
InChI=1S/C14H30O6Si/c1-8-21(18-12(2)9-15-5,19-13(3)10-16-6)20-14(4)11-17-7/h8,12-14H,1,9-11H2,2-7H3 |
Clave InChI |
VYRWPZSNSTTXSS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)O[Si](C=C)(OC(C)COC)OC(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


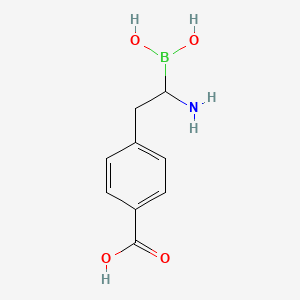
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
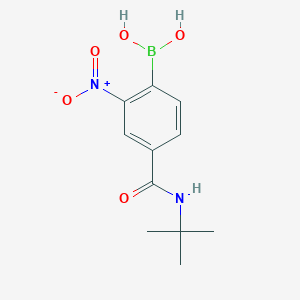
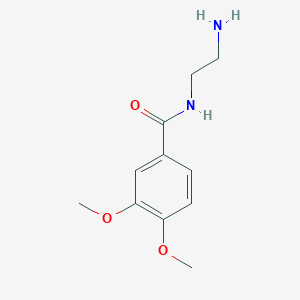


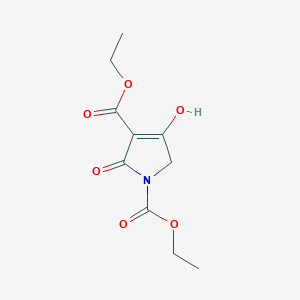
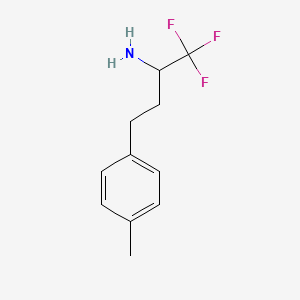
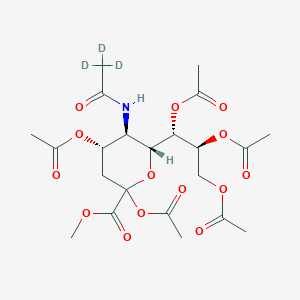
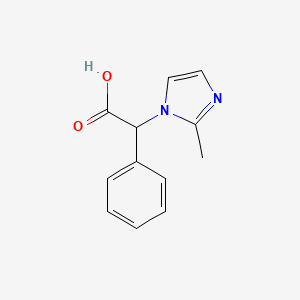
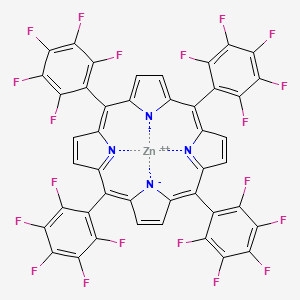
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
